Nitrogen Inversion Barrier: 1.5 kcal/mol Lower Energy Barrier than N-Methylpyrrolidine
1,3-Dimethylimidazolidine exhibits a significantly lower free-energy barrier for nitrogen inversion compared to the structurally analogous monocyclic amine N-methylpyrrolidine [1]. This lower barrier directly impacts the compound's conformational dynamics and is critical for applications where rapid stereomutation or conformational sampling is required, such as in asymmetric catalysis or molecular recognition.
| Evidence Dimension | Free-energy barrier (ΔG≠) for nitrogen inversion |
|---|---|
| Target Compound Data | ΔG≠ = 6.4 kcal mol⁻¹ |
| Comparator Or Baseline | N-Methylpyrrolidine: ΔG≠ = 7.9 kcal mol⁻¹ |
| Quantified Difference | ΔΔG≠ = -1.5 kcal mol⁻¹ (target is lower) |
| Conditions | 251 MHz ¹H and 63.1 MHz ¹³C NMR, measured from -50 to -170°C |
Why This Matters
This quantifies the compound's superior conformational lability, a key parameter for designing dynamic molecular systems or interpreting its behavior in solution-phase reactions.
- [1] Yavari, I.; Roberts, J. D. A dynamic nuclear magnetic resonance study of nitrogen inversion in N,N'-dimethylimidazolidine. Magnetic Resonance in Chemistry 1979, 12 (9), 542-544. View Source
